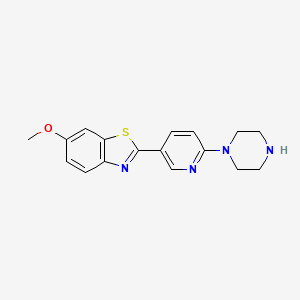
6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole
Cat. No. B8356649
M. Wt: 326.4 g/mol
InChI Key: IFZDIINGBKORKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163928B2
Procedure details


6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole was prepared according to the method used for the preparation of ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate, from tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (0.22 g), with the exception that sodium hydroxide was used instead of sat. sodium hydrogencarbonate after completion of the reaction, and that the product was taken up in DCM thereafter. The title compound was obtained as a solid (0.15 g) after drying and concentration. 1H NMR δ 8.71 (d, 1H) 8.07 (dd, 1H) 7.85 (d, 1H) 7.66 (d, 1H) 7.09 (dd, 1H) 6.93 (d, 1H) 3.84 (s, 3H) 3.47-3.64 (m, 4H) 2.65-2.89 (m, 4H); MS m/z (M+H) 327.
Name
ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Quantity
0.22 g
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C(O)=O.N1(C2N=CC(C3SC4C=C(C(OCC)=O)C=CC=4N=3)=CC=2)CCNCC1.[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:44]=[CH:45][C:46]([N:49]4[CH2:54][CH2:53][N:52](C(OC(C)(C)C)=O)[CH2:51][CH2:50]4)=[N:47][CH:48]=3)[S:42][C:38]=2[CH:37]=1.[OH-].[Na+].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH3:34][O:35][C:36]1[CH:63]=[CH:62][C:39]2[N:40]=[C:41]([C:43]3[CH:48]=[N:47][C:46]([N:49]4[CH2:54][CH2:53][NH:52][CH2:51][CH2:50]4)=[CH:45][CH:44]=3)[S:42][C:38]=2[CH:37]=1 |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
ethyl 2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole-6-carboxylate trifluoroacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.N1(CCNCC1)C1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)C(=O)OCC
|
|
Name
|
tert-butyl 4-[5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(N=C(S2)C=2C=CC(=NC2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
6-Methoxy-2-(6-piperazin-1-ylpyridin-3-yl)-1,3-benzothiazole was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after completion of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCNCC2)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.15 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
